molecular formula C17H14ClNO B13178514 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone

2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone

Cat. No.: B13178514
M. Wt: 283.7 g/mol
InChI Key: GSXFQXBOVBGOGY-UHFFFAOYSA-N
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Description

2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a chloro group, a methylphenyl group, and an indole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone typically involves the reaction of 2-(4-methylphenyl)-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include substituted indole derivatives with various functional groups.

    Oxidation Reactions: Products include ketones, carboxylic acids, and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Scientific Research Applications

2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(4-methylphenyl)ethanone: Similar structure but lacks the indole moiety.

    2-chloro-1-(4-hydroxy-2-methylphenyl)ethanone: Similar structure with a hydroxy group instead of a methyl group.

    2-chloro-1-(4-methoxyphenyl)ethanone: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone is unique due to the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity. The combination of the chloro group, methylphenyl group, and indole moiety makes this compound a versatile building block in organic synthesis and a valuable candidate for drug development.

Properties

Molecular Formula

C17H14ClNO

Molecular Weight

283.7 g/mol

IUPAC Name

2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone

InChI

InChI=1S/C17H14ClNO/c1-11-6-8-12(9-7-11)17-16(15(20)10-18)13-4-2-3-5-14(13)19-17/h2-9,19H,10H2,1H3

InChI Key

GSXFQXBOVBGOGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)CCl

Origin of Product

United States

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